Sodium 2-(4-methoxyphenoxy)propanoate falls under the category of organic compounds, specifically carboxylic acid derivatives. It is classified as a sodium salt of a phenolic compound. The compound is naturally found in roasted coffee beans and is known for its role as a sweetness inhibitor in taste perception studies .
The synthesis of Sodium 2-(4-methoxyphenoxy)propanoate can be achieved through several methods:
These methods yield varying purities and efficiencies, with reported yields ranging from approximately 55% to over 71% depending on conditions used .
The molecular formula of Sodium 2-(4-methoxyphenoxy)propanoate is , with a molecular weight of approximately 219.19 g/mol. The structure features:
SJQKPPSYZSRKEP-UHFFFAOYSA-N
, indicating its unique structural identifiers.The structural representation can be summarized as follows:
This structure allows for interactions with biological systems, particularly in taste receptor modulation .
Sodium 2-(4-methoxyphenoxy)propanoate primarily participates in substitution reactions due to its functional groups. Key reactions include:
Common reagents used in these reactions include bases like sodium hydroxide and potassium carbonate, as well as acids such as hydrochloric acid for neutralization .
The mechanism by which Sodium 2-(4-methoxyphenoxy)propanoate exerts its effects involves competitive inhibition at sweet taste receptors. The compound binds to these receptors, preventing sweet molecules such as sucrose from activating them. This interaction leads to a reduced perception of sweetness in various contexts:
Sodium 2-(4-methoxyphenoxy)propanoate exhibits several notable physical and chemical properties:
These properties make it suitable for various applications across scientific research fields .
Sodium 2-(4-methoxyphenoxy)propanoate has diverse applications:
Sodium 2-(4-methoxyphenoxy)propanoate belongs to the aryloxyalkanoate class, with systematic IUPAC nomenclature designating it as the sodium salt of 2-(4-methoxyphenoxy)propanoic acid. Its molecular weight is 218.19 g/mol, and it typically presents as a white to pale cream crystalline solid [3] [5]. The molecule contains an asymmetric carbon at the propanoate α-position, rendering it chiral. Commercial Lactisole consists of a racemic mixture (R/S enantiomers), though the (S)-enantiomer exhibits significantly greater biological activity in sweetness suppression [2].
Structural and electronic features include:
The molecule’s amphiphilic character arises from its polar ionic head and hydrophobic aromatic region, explaining its solubility profile: highly soluble in water and propylene glycol, moderately soluble in ethanol, and only slightly soluble in lipids [3] [5] [9]. X-ray crystallography and molecular modeling confirm that the (S)-enantiomer preferentially binds the transmembrane domain of the human T1R3 sweet receptor subunit, inducing conformational changes that inhibit signal transduction [2] [7].
Table 1: Fundamental Chemical Identifiers
Property | Value/Descriptor |
---|---|
CAS Registry Number | 13794-15-5 (free acid); 150436-68-3 (sodium salt) |
Molecular Formula | C₁₀H₁₁NaO₄ |
Molar Mass | 218.19 g/mol |
Melting Point | 190°C |
XLogP3 | 1.654 (estimated) |
Hydrogen Bond Acceptors | 4 |
Topological Polar Surface Area | 55.8 Ų |
The parent carboxylic acid, 2-(4-methoxyphenoxy)propionic acid, was first isolated in 1989 from roasted coffee beans (Colombian Arabica variety). Analytical studies detected concentrations between 0.5–1.2 parts per million (ppm), suggesting a natural role in modulating the complex flavor profile of coffee [2]. Though structurally classified as a hydroquinone double ether derivative, its sensory significance remained unrecognized until systematic screening of coffee constituents identified its taste-modifying properties.
The discovery spurred industrial interest in synthesizing the compound for flavor applications. By the mid-1990s, Domino Sugar commercially introduced the sodium salt form ("Lactisole") as a sweetness suppressor. The sodium salt was favored over the free acid due to enhanced water solubility and handling properties. While the compound occurs naturally, all commercial material is synthetically produced via methods like phase-transfer catalysis (discussed in Section 1.3) to meet volume and purity requirements [2] [9]. Notably, natural occurrence remains restricted to trace levels in roasted coffee; no other significant biological sources have been confirmed.
Academic Research Significance
Sodium 2-(4-methoxyphenoxy)propanoate serves as a molecular probe for dissecting sweet taste transduction mechanisms. Landmark studies demonstrate it specifically inhibits the human T1R2/T1R3 heterodimeric receptor by binding to the transmembrane helical bundle of the T1R3 subunit. This interaction disrupts receptor activation by diverse sweeteners—from sugars (sucrose) to artificial compounds (aspartame, saccharin) and proteins (thaumatin) [2] [7]. Crucially, its species specificity (effective in humans and primates but inactive in rodents) makes it invaluable for translational taste research and receptor mutagenesis studies aimed at mapping binding domains [2] [4].
Recent electrophysiological and cellular imaging studies utilize Lactisole to investigate:
Furthermore, its ability to inhibit glucose-induced insulin secretion in pancreatic β-cells (via T1R3 antagonism) suggests broader physiological roles beyond taste, potentially informing metabolic disorder research [7].
Industrial Applications and Synthesis
In the food industry, Lactisole (FEMA GRAS #3773; JECFA #1029) functions as a flavor profile modifier at usage levels of 50–150 ppm. Its primary application lies in high-sugar products like jams, jellies, fruit fillings, and syrups, where it reduces cloying sweetness and enhances fruity or tart notes [2] [5] [6]. Technical advantages include:
Table 2: Key Industrial Synthesis Methods
Method | Reaction Scheme | Conditions | Yield |
---|---|---|---|
Phase-Transfer Catalysis | 4-Methoxyphenol + Sodium 2-chloropropanoate → Product | Catalyst: TBAB; Solvent: Toluene/H₂O; 85°C | >85% [8] |
Classical Williamson Ether | 4-Methoxyphenolate + Ethyl 2-bromopropanoate → Hydrolysis | Solvent: Acetone; Reflux; Acidification | 70-75% [3] |
The phase-transfer method (patented) offers efficiency advantages: it avoids expensive anhydrous solvents, reduces reaction times (<6 hours), and simplifies purification through aqueous/organic phase separation. Post-synthesis, the free acid is converted to the sodium salt via NaOH neutralization, followed by crystallization to achieve >98% purity [8]. Global suppliers (e.g., BOC Sciences, Jiangyin Healthway) manufacture it under GMP for food and research markets, with annual production volumes reflecting its niche but essential role in flavor engineering [5] [9].
Table 3: Global Commercial Suppliers & Product Specifications
Supplier | Brand/ID | Purity | Form | Primary Applications |
---|---|---|---|---|
BOC Sciences | Lactisole sodium | ≥98% | Crystalline solid | Research use |
Endeavour Specialty Chem. | CA0031 | 99% | Powder | Food flavoring (F&F) |
R C Treatt & Co Ltd | NI, Kosher grade | Food Grade | Soluble concentrate | Confectionery, jams, sauces |
Emerging Research Frontiers
Beyond sensory science, Sodium 2-(4-methoxyphenoxy)propanoate enables explorations into:
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